molecular formula C13H10Cl2O B3415283 3,5-Dichlorobenzhydrol CAS No. 13395-70-5

3,5-Dichlorobenzhydrol

Cat. No.: B3415283
CAS No.: 13395-70-5
M. Wt: 253.12 g/mol
InChI Key: QYALIUWPLHDFJP-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzhydrol (chemical structure: C₁₃H₁₀Cl₂O) is a chlorinated benzhydrol derivative characterized by two chlorine atoms substituted at the 3- and 5-positions of one benzene ring and a hydroxyl group attached to the central carbon. It is structurally related to diphenylmethanol derivatives but distinguished by its specific substitution pattern.

Benzhydrols, including dichlorinated variants, are intermediates in the degradation of pesticides like dicofol. For example, dichlorobenzhydrol (DCBH) is a known degradate of dicofol, alongside dichlorobenzophenone (DCBP) and hydroxylated derivatives . The environmental persistence and toxicity of such compounds are influenced by their substitution patterns and functional groups.

Properties

IUPAC Name

(3,5-dichlorophenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALIUWPLHDFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289710
Record name 3,5-Dichloro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-70-5
Record name 3,5-Dichloro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzhydrol typically involves the reduction of 3,5-dichlorobenzophenone. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation is also a potential method, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 3,5-dichlorobenzophenone to this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3,5-Dichlorobenzhydrol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzhydrol is primarily related to its chemical reactivity. In biochemical research, it interacts with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions that can alter biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs and Isomers

The provided evidence highlights several dichlorinated benzhydrol derivatives and related compounds. Below is a detailed comparison based on substitution patterns, synthesis routes, and physicochemical properties.

Positional Isomers of Dichlorobenzhydrol

(a) 4,4’-Dichlorobenzhydrol (CAS 43171-49-9)
  • Structure : Chlorine atoms at the para positions of both benzene rings.
  • Synthesis: Not explicitly detailed in the evidence, but similar to other benzhydrols, it may form via reductive pathways or as a degradation product of chlorinated pesticides.
  • Environmental Relevance : As a dicofol degradate, it is likely persistent and bioaccumulative, similar to DCBH .
(b) 2,4’-Dichlorobenzhydrol (CAS 88-42-6)
  • Structure : Chlorine atoms at the ortho position of one ring and para position of the other.
  • Applications : Listed as a reference standard in environmental and analytical chemistry .
(c) 3,3’-Dichlorobenzhydrol
  • Structure : Chlorines at meta positions on both rings.

Functional Group Analogs

(a) 3,5-Dichlorobenzoic Acid (CAS 51-36-5)
  • Structure : Carboxylic acid group replaces the benzhydrol hydroxyl.
  • Properties : Higher water solubility due to the acidic group, contrasting with the hydrophobic nature of benzhydrols.
  • Applications : Used as a reference standard in chromatography .
(b) Dichlorobenzophenone (DCBP)
  • Structure : Ketone group replaces the hydroxyl, with chlorines at variable positions.
  • Environmental Fate : More resistant to hydrolysis than benzhydrols due to the stable ketone moiety .

Physicochemical and Spectral Data Comparison

Compound CAS Number Molecular Formula Key Spectral Features (IR, NMR) Environmental Behavior
4,4’-Dichlorobenzhydrol 43171-49-9 C₁₃H₁₀Cl₂O Not provided in evidence Persistent dicofol degradate
2,4’-Dichlorobenzhydrol 88-42-6 C₁₃H₁₀Cl₂O Not provided in evidence Reference standard
3,5-Dichlorobenzoic Acid 51-36-5 C₇H₄Cl₂O₂ IR: ~1700 cm⁻¹ (C=O stretch); NMR: δ 7.5–8.0 (ArH) High solubility, acidic
DCBH (general) - C₁₃H₁₀Cl₂O Likely IR: ~3400 cm⁻¹ (OH stretch) Bioaccumulative, hydrolyzes slowly

Environmental and Analytical Relevance

  • Degradation Pathways : DCBH derivatives are formed during the breakdown of dicofol, with further oxidation yielding chlorobenzoic acids (e.g., 3,5-DCBA) .
  • Detection Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for analyzing chlorinated benzhydrols, as evidenced by spectral data in for related thiazolo-pyrimidine derivatives .

Biological Activity

3,5-Dichlorobenzhydrol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and biological processes.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported that it showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antimicrobial agents, indicating its potential as a therapeutic agent in treating infections.

Anticancer Properties

In terms of anticancer activity, this compound has been investigated for its ability to inhibit cancer cell growth. In vitro assays demonstrated that the compound could significantly reduce the viability of several cancer cell lines. The specific mechanisms involved include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways related to tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound had an MIC value of 32 µg/mL against both strains, demonstrating its potential as an alternative antimicrobial agent .
  • Anticancer Activity : Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through caspase activation and downregulation of Bcl-2 expression. This highlights its potential for development into a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Bromo-3',5'-dichlorobenzhydrolContains bromine; moderate antimicrobial activityEffective against Gram-negative bacteria
3',5'-DichlorobenzophenoneLacks hydroxyl group; higher toxicityNotable for carcinogenic potential
3-Chloro-4-methylphenolSimilar ring structure; lower efficacyPrimarily used as a disinfectant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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